2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-8-ol
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Overview
Description
2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-8-ol is a heterocyclic compound that features a fused imidazole and pyrazine ring system with a trifluoromethyl group at the 2-position and a hydroxyl group at the 8-position. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-8-ol typically involves the cyclization of appropriate precursors. One common method starts with the reaction of ethyl 2-amino-2-sulfanylideneacetate with triethyloxonium hexafluorophosphate to form ethyl 2-(ethylsulfanyl)-2-iminoacetate. This intermediate is then reacted with 3-amino-1,1,1-trifluoropropan-2-one hydrochloride to yield ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate. Subsequent steps involve the formation of tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate, which is converted to tert-butyl N-(4-bromo-3-oxobutan-2-yl)carbamate. The final cyclization step with ammonium hydrogen carbonate produces the desired imidazo[1,2-a]pyrazine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, to form reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include oxidized derivatives with ketone or aldehyde functionalities, reduced imidazole derivatives, and various substituted imidazo[1,2-a]pyrazines with different functional groups replacing the trifluoromethyl group .
Scientific Research Applications
2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-8-ol has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to bind to various biological targets.
Medicine: It has shown promise as an antibacterial, anticancer, and anti-inflammatory agent, making it a candidate for drug development.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-8-ol include:
- 6-(Trifluoromethyl)imidazo[1,2-a]pyridine
- 2-(Trifluoroacetamido)imidazo[1,2-a]pyridine
- 8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde .
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of both the trifluoromethyl and hydroxyl groups. This unique combination of functional groups contributes to its distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(trifluoromethyl)-7H-imidazo[1,2-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)4-3-13-2-1-11-6(14)5(13)12-4/h1-3H,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTIIPWCKCYIBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=O)N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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